Ori-trn-002
Description
ORI-TRN-002 is a novel aquaporin-4 (AQP4) inhibitor developed through advanced computational methods, including density functional theory (DFT) calculations and COSMOsim-3D virtual screening of Origenis’ proprietary compound library . AQP4, a water channel protein highly expressed in astrocytes, plays a critical role in cerebral edema, making it a therapeutic target for conditions such as traumatic brain injury and stroke. This compound was identified as an electronic homologue of TGN-020, a known AQP4 inhibitor, but features a distinct hydrogen bonding pattern and a thermodynamically stable tautomer that enhances its binding affinity and solubility .
Key pharmacological properties of this compound include:
- IC50: 2.9 ± 0.6 µM against rat AQP4 in Xenopus laevis oocytes, comparable to TGN-020 .
- Solubility: Superior to TGN-020 and AER-270, eliminating the need for a prodrug formulation .
- Protein Binding: Low plasma protein binding (human plasma protein binding: <50%) and high unbound fractions in liver and hepatocytes, enhancing tissue distribution .
- Acute Efficacy: Rapid inhibition of AQP4-mediated water permeability within 10 minutes of application .
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
6-pyridin-3-yl-1,5-dihydropyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
JAMWMTHNXRNHKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ORI-TRN-002 involves extensive density-functional theory (DFT) calculations to identify a thermodynamically stable tautomer of the AQP4-specific inhibitor TGN-020. This novel form, featuring a distinct hydrogen-bonding pattern, served as a template for a COSMOsim-3D-based virtual screen of proprietary compounds from Origenis™. The screening identified this compound, an electronic homologue of TGN-020, demonstrating high solubility and low protein binding .
Chemical Reactions Analysis
ORI-TRN-002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ORI-TRN-002 has several scientific research applications, including:
Chemistry: Used as a model compound for studying AQP4 inhibition and its effects on water permeability.
Biology: Investigated for its role in modulating water transport in cells, particularly in the brain.
Medicine: Explored as a potential therapeutic agent for treating cerebral edema and other conditions involving abnormal fluid accumulation.
Mechanism of Action
ORI-TRN-002 exerts its effects by acutely blocking AQP4, thereby reducing water permeability in cells. This inhibition helps prevent the formation of cerebral edema by limiting the excessive accumulation of fluid in the brain. The molecular targets and pathways involved include the specific binding of this compound to AQP4, leading to its functional inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Pharmacokinetic and Pharmacodynamic Profiles
Advantages Over Competitors
- vs. TGN-020 : this compound retains comparable inhibitory potency but resolves TGN-020’s solubility limitations and inconsistent cellular activity through its stabilized tautomeric form .
- vs. AER-270/AER-271 : Eliminates the need for a prodrug, achieving higher free fractions in tissues and faster onset of action .
- Energetic Stability : Lower conformational energy than TGN-020, reducing off-target interactions .
Limitations and Challenges
- In Vivo Data: While effective in Xenopus oocytes and computational models, in vivo efficacy in mammalian systems remains to be validated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
